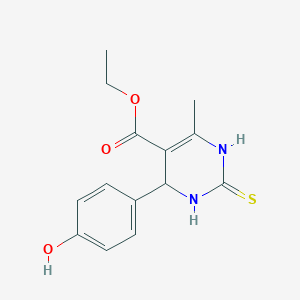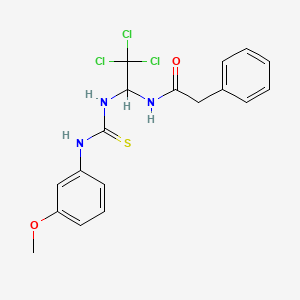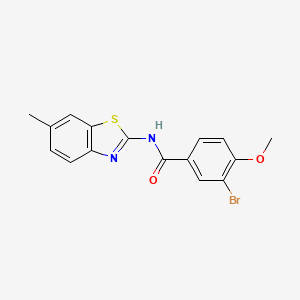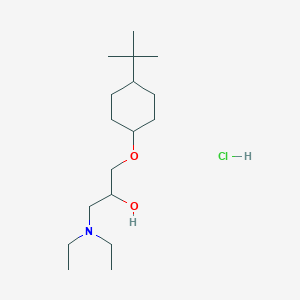![molecular formula C26H29FN4O B5097967 [3-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-(6-methylquinolin-4-yl)methanone](/img/structure/B5097967.png)
[3-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-(6-methylquinolin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-(6-methylquinolin-4-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, a piperidine ring, and a piperazine moiety, which contribute to its diverse chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-(6-methylquinolin-4-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the piperidine and piperazine rings. Common reagents used in these reactions include fluorobenzene, piperazine, and piperidine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
[3-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-(6-methylquinolin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, modifying the compound’s structure.
Substitution: Substitution reactions involve replacing one functional group with another, which can significantly change the compound’s behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired outcome but often involve specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction could produce more saturated compounds.
科学的研究の応用
Chemistry
In chemistry, [3-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-(6-methylquinolin-4-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for studying receptor-ligand interactions and enzyme inhibition.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its interactions with specific molecular targets could lead to the development of new treatments for diseases.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of [3-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-(6-methylquinolin-4-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream effects. The pathways involved in these interactions can vary depending on the biological context and the specific target.
類似化合物との比較
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in various industrial applications.
Uniqueness
Compared to these similar compounds, [3-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-(6-methylquinolin-4-yl)methanone stands out due to its complex structure and diverse functional groups
特性
IUPAC Name |
[3-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl]-(6-methylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN4O/c1-19-4-9-25-24(17-19)23(10-11-28-25)26(32)31-12-2-3-22(18-31)30-15-13-29(14-16-30)21-7-5-20(27)6-8-21/h4-11,17,22H,2-3,12-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUPRNFDCHGSDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C=C1)C(=O)N3CCCC(C3)N4CCN(CC4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl) acetate](/img/structure/B5097885.png)
![N-{1-[1-(2-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5097897.png)
![1-(3,5-dichlorophenyl)-4-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3,5-pyrazolidinedione](/img/structure/B5097901.png)
![1-{[5-(1H-imidazol-2-yl)-2-thienyl]carbonyl}-4-(2-methylphenyl)piperazine bis(trifluoroacetate)](/img/structure/B5097908.png)
![7-methyl-N-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B5097910.png)
![Ethyl 4-[(2-methoxyphenyl)methylamino]benzoate](/img/structure/B5097912.png)
![17-(2-Bromo-4-nitrophenyl)-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B5097920.png)
![2-[4-(4-Ethoxybenzoyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B5097926.png)



![N-[4-(3-amino-5-nitrophenoxy)phenyl]acetamide](/img/structure/B5097960.png)

![N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-methylbenzamide](/img/structure/B5097962.png)
